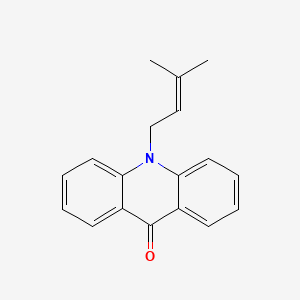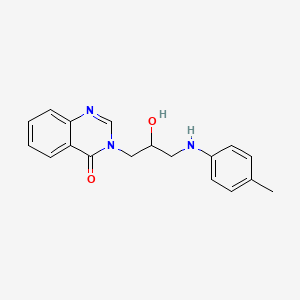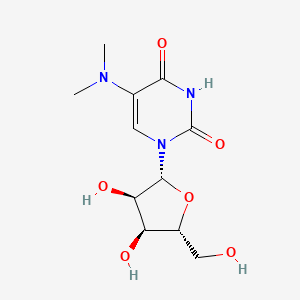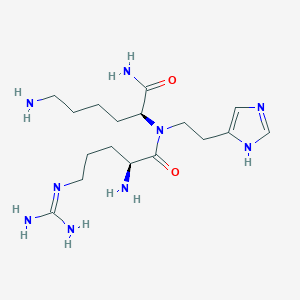
2-Amino-5-(3-((4-(4-(2-(chloromethyl)-1,3-dioxolan-2-yl)butyl)phenyl)amino)propyl)-6-methylpyrimidin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-5-(3-((4-(4-(2-(chloromethyl)-1,3-dioxolan-2-yl)butyl)phenyl)amino)propyl)-6-methylpyrimidin-4(3H)-one is a complex organic compound with a unique structure that includes a pyrimidinone core, a chloromethyl dioxolane moiety, and a substituted phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(3-((4-(4-(2-(chloromethyl)-1,3-dioxolan-2-yl)butyl)phenyl)amino)propyl)-6-methylpyrimidin-4(3H)-one typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Pyrimidinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrimidinone ring.
Introduction of the Chloromethyl Dioxolane Moiety: This is achieved through a nucleophilic substitution reaction where a chloromethyl group is introduced to the dioxolane ring.
Substitution on the Phenyl Ring: The phenyl ring is functionalized with the butyl and amino groups through a series of substitution reactions, often using reagents like alkyl halides and amines.
Final Coupling: The final step involves coupling the substituted phenyl ring with the pyrimidinone core under conditions that promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods such as crystallization or chromatography.
化学反应分析
Types of Reactions
2-Amino-5-(3-((4-(4-(2-(chloromethyl)-1,3-dioxolan-2-yl)butyl)phenyl)amino)propyl)-6-methylpyrimidin-4(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized at the amino or methyl groups using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the pyrimidinone ring or the chloromethyl group, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, amines, thiols, polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
科学研究应用
2-Amino-5-(3-((4-(4-(2-(chloromethyl)-1,3-dioxolan-2-yl)butyl)phenyl)amino)propyl)-6-methylpyrimidin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.
Material Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of 2-Amino-5-(3-((4-(4-(2-(chloromethyl)-1,3-dioxolan-2-yl)butyl)phenyl)amino)propyl)-6-methylpyrimidin-4(3H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The specific pathways involved depend on the biological context and the nature of the target.
相似化合物的比较
Similar Compounds
2-Amino-5-chlorobenzophenone: A simpler compound with a similar amino and chloromethyl substitution pattern.
2-Amino-5-chloro-3-methylbenzoic acid: Shares the amino and chloromethyl groups but has a different core structure.
2-Amino-5-methylthiazole: Contains an amino and methyl group but has a thiazole ring instead of a pyrimidinone core.
Uniqueness
What sets 2-Amino-5-(3-((4-(4-(2-(chloromethyl)-1,3-dioxolan-2-yl)butyl)phenyl)amino)propyl)-6-methylpyrimidin-4(3H)-one apart is its complex structure, which combines multiple functional groups and a unique core. This complexity allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research.
属性
CAS 编号 |
2499-42-5 |
|---|---|
分子式 |
C22H31ClN4O3 |
分子量 |
435.0 g/mol |
IUPAC 名称 |
2-amino-5-[3-[4-[4-[2-(chloromethyl)-1,3-dioxolan-2-yl]butyl]anilino]propyl]-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C22H31ClN4O3/c1-16-19(20(28)27-21(24)26-16)6-4-12-25-18-9-7-17(8-10-18)5-2-3-11-22(15-23)29-13-14-30-22/h7-10,25H,2-6,11-15H2,1H3,(H3,24,26,27,28) |
InChI 键 |
QPOFEIBHCNZBFU-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)NC(=N1)N)CCCNC2=CC=C(C=C2)CCCCC3(OCCO3)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![9-Methyl-2-phenyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12924427.png)










![9-Bromo-7-methyl-2-(pyridin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12924501.png)
